molecular formula C8H17N3O B7877570 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone

Cat. No.: B7877570
M. Wt: 171.24 g/mol
InChI Key: DVIPGCDBWFPIGN-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C8H17N3O This compound features a pyrrolidine ring substituted with a dimethylamino group and an aminoethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-(dimethylamino)pyrrolidine with an appropriate aminoethanone precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(pyrrolidin-1-yl)ethanone
  • 2-Amino-1-(dimethylamino)ethanone
  • 3-(Dimethylamino)pyrrolidine

Uniqueness

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone is unique due to the presence of both the dimethylamino group and the pyrrolidine ring, which confer distinct chemical and biological properties

Biological Activity

2-Amino-1-(3-(dimethylamino)pyrrolidin-1-yl)ethanone, a compound with the molecular formula C10_{10}H16_{16}N2_{2}O, has garnered attention in various biological studies due to its potential pharmacological properties. This article explores its biological activity, particularly focusing on its antibacterial and antifungal effects, as well as its structural characteristics that influence these activities.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the dimethylamino group enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The molecular weight of 171.24 g/mol is indicative of its relatively small size, facilitating interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various pyrrolidine derivatives, including this compound. In vitro tests have shown promising results against several bacterial strains:

  • Staphylococcus aureus : Exhibited significant inhibition with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL.
  • Escherichia coli : Similar potency was observed, with complete bacterial death noted within 8 hours of exposure to certain derivatives .

The structural characteristics of the compound, particularly the presence of halogen substituents in related compounds, were found to play a crucial role in enhancing antimicrobial activity. The following table summarizes the MIC values against various pathogens:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis0.032 - 0.512
Candida albicans0.0048 - 0.039

The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical and laboratory settings:

  • Study on Antibacterial Activity : A study published in MDPI demonstrated that derivatives similar to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antifungal Activity Assessment : Another research effort assessed the antifungal potential of related compounds, revealing effective inhibition against Candida species and other fungi at comparable MIC levels .

Properties

IUPAC Name

2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10(2)7-3-4-11(6-7)8(12)5-9/h7H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIPGCDBWFPIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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